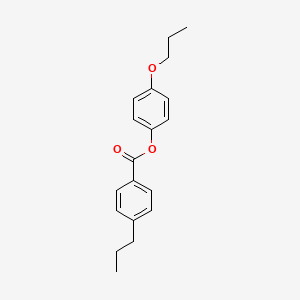
4-Propoxyphenyl 4-propylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propoxyphenyl 4-propylbenzoate is an organic compound with the molecular formula C18H22O3 It is an ester formed from the reaction of 4-propoxyphenol and 4-propylbenzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4-propylbenzoate typically involves the esterification reaction between 4-propoxyphenol and 4-propylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
4-Propoxyphenyl 4-propylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-propoxybenzoic acid and 4-propylbenzoic acid.
Reduction: Formation of 4-propoxyphenol and 4-propylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学研究应用
4-Propoxyphenyl 4-propylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Propoxyphenyl 4-propylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. These products can then interact with various enzymes and receptors, influencing metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
- 4-Pentylphenyl 4-propylbenzoate
- 4-Benzylphenyl 4-propylbenzoate
- 4-Methoxyphenyl 4-propylbenzoate
Comparison
4-Propoxyphenyl 4-propylbenzoate is unique due to the presence of both propoxy and propyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
53132-09-5 |
|---|---|
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
(4-propoxyphenyl) 4-propylbenzoate |
InChI |
InChI=1S/C19H22O3/c1-3-5-15-6-8-16(9-7-15)19(20)22-18-12-10-17(11-13-18)21-14-4-2/h6-13H,3-5,14H2,1-2H3 |
InChI 键 |
RSFBOJMNZYPJOE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)
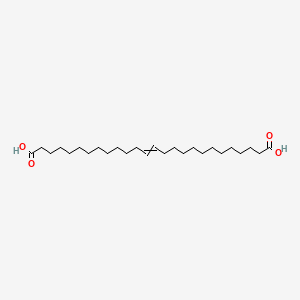
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
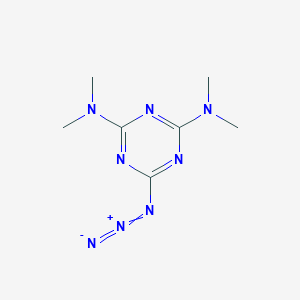
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
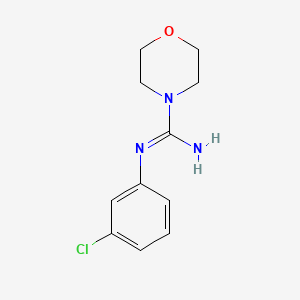
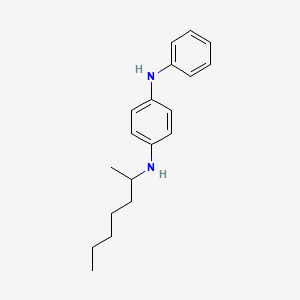
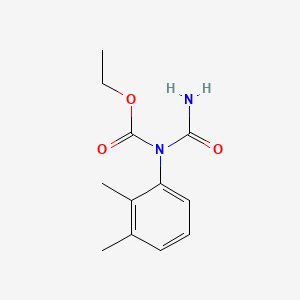
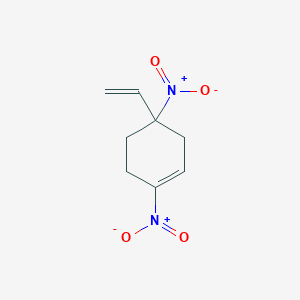
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
